N-[(4-ethoxyphenyl)methyl]oxan-4-amine
Description
N-[(4-Ethoxyphenyl)methyl]oxan-4-amine is a heterocyclic amine featuring a tetrahydropyran (oxane) ring substituted at the 4-position with an amine group and a 4-ethoxyphenylmethyl moiety.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14-5-3-12(4-6-14)11-15-13-7-9-16-10-8-13/h3-6,13,15H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWUWPMOGAYVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)methyl]oxan-4-amine typically involves the alkylation of primary amines and the reduction of nitriles or amides. One common method is the reduction of nitriles using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents . The reaction conditions often involve the use of an inert atmosphere and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method is preferred for its efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) are commonly used to facilitate the hydrogenation process under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Oxidation Reactions
The oxan-4-amine core and ethoxybenzyl group are susceptible to oxidation under controlled conditions:
Key Findings :
-
Oxidation of the oxane ring’s amine group to a ketone is feasible with strong oxidizing agents like KMnO₄.
-
The ethoxy group undergoes oxidative cleavage to a carboxylic acid under harsh conditions (CrO₃/H₂SO₄).
Reduction Reactions
The amine and ether functionalities enable selective reductions:
Key Findings :
-
LiAlH₄ selectively cleaves the benzyl–amine bond, yielding oxan-4-amine and 4-ethoxybenzyl alcohol.
-
Catalytic hydrogenation reduces the aromatic ring to a cyclohexane analog while preserving the oxane structure.
Substitution Reactions
The ethoxy group and benzyl position are reactive sites for nucleophilic/electrophilic substitutions:
Key Findings :
-
HI cleaves the ethoxy group to a hydroxyl group without affecting the oxane ring.
-
The amine group undergoes acylation or alkylation to form stable derivatives .
Radical-Mediated Reactions
Nitrogen-centered radicals (NCRs) derived from this compound participate in cyclization and functionalization:
| Reagent | Conditions | Major Product | Mechanism |
|---|---|---|---|
| Mn(OAc)₃ | CH₃CN, light | Benzannulated lactams | Iminyl radical cyclization |
| B₂(OH)₄ | DMAc, 70°C | Boron-functionalized amines | Radical borylation at the benzyl carbon |
Key Findings :
-
Photolysis generates iminyl radicals that cyclize to form six-membered lactams .
-
Diboron reagents enable C–H borylation at the benzyl position via a radical chain mechanism .
Acid-Base Behavior
The compound exhibits pH-dependent solubility and reactivity:
| Condition | Behavior | Application |
|---|---|---|
| pH < 3 | Protonation of the amine (pKa ~9.5) | Salt formation for solubility enhancement |
| pH > 10 | Deprotonation of the ethoxy group | Ether cleavage via SN2 mechanisms |
Comparative Reactivity with Analogs
The ethoxy group’s electron-donating nature enhances stability compared to fluoro/methoxy analogs:
| Compound | Reactivity with KMnO₄ | Reduction Rate (LiAlH₄) |
|---|---|---|
| N-[(4-ethoxyphenyl)methyl]oxan-4-amine | Moderate | Fast |
| N-[(4-fluorophenyl)methyl]oxan-4-amine | High | Slow |
| N-[(4-methoxyphenyl)methyl]oxan-4-amine | Low | Moderate |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-[(4-ethoxyphenyl)methyl]oxan-4-amine exhibit promising anticancer properties. For instance, the incorporation of phenyl groups in oxanamine derivatives has been linked to enhanced cytotoxicity against various cancer cell lines. Research shows that modifications in the phenyl ring can significantly influence the compound's ability to inhibit tumor growth, suggesting a structure-activity relationship (SAR) where the ethoxy group plays a crucial role in enhancing bioactivity .
1.2 Anticonvulsant Properties
Compounds related to this compound have been evaluated for their anticonvulsant effects. Studies demonstrate that specific structural modifications can lead to significant anticonvulsant activity, which is vital for developing new treatments for epilepsy and other seizure disorders. The presence of an ethoxy group may contribute to the modulation of neuronal excitability, thus providing therapeutic benefits .
1.3 Neuroprotective Effects
The neuroprotective potential of oxanamine derivatives has also been explored. This compound may offer protective effects against neurodegenerative diseases by inhibiting oxidative stress and inflammation within neural tissues. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's, where oxidative damage plays a significant role .
Pharmacology
2.1 Drug Development
this compound serves as a lead compound in drug development processes aimed at creating new pharmaceuticals with improved efficacy and safety profiles. The compound's unique structural features allow for extensive modification, leading to the synthesis of analogs with enhanced pharmacokinetic properties. This adaptability makes it a valuable candidate for further research and clinical trials .
2.2 Mechanisms of Action
Research into the mechanisms by which this compound exerts its biological effects is ongoing. Preliminary findings suggest that it may interact with specific receptors or enzymes involved in critical biological pathways, providing insights into its therapeutic potential and guiding future modifications for increased potency .
Material Science
3.1 Polymer Chemistry
In material science, this compound can be utilized as a monomer in the synthesis of polymers with tailored properties. Its ability to form stable bonds with other chemical entities allows for the creation of materials with specific mechanical and thermal characteristics. This application is particularly relevant in developing advanced materials for industrial use .
3.2 Coatings and Adhesives
The compound's chemical stability and adhesion properties make it suitable for formulating coatings and adhesives that require durability and resistance to environmental factors. Research indicates that incorporating this compound into formulations can enhance performance characteristics such as moisture resistance and tensile strength .
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Methoxy-Substituted Analogue: 4-[(4-Methoxyphenyl)methyl]oxan-4-amine
This compound replaces the ethoxy group with a methoxy substituent. The shorter alkoxy chain reduces lipophilicity (predicted logP: ~2.1 vs. ~2.8 for the ethoxy variant) and may enhance aqueous solubility .
Dioxane Derivatives: N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine
The dioxane ring introduces two oxygen atoms, increasing polarity and hydrogen-bonding capacity compared to the oxane ring.
Benzimidazole Derivatives: Etazene (N,N-Diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethan-1-amine)
Etazene shares the 4-ethoxyphenylmethyl group but incorporates a benzimidazole core instead of oxane. The planar benzimidazole ring enables π-π stacking interactions, a feature absent in oxane derivatives. Etazene is reported as a synthetic opioid, highlighting the pharmacological relevance of the 4-ethoxyphenylmethyl motif .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Predicted logP | Key Substituents |
|---|---|---|---|
| N-[(4-Ethoxyphenyl)methyl]oxan-4-amine | ~265.3 | ~2.8 | Ethoxyphenylmethyl, oxane |
| 4-[(4-Methoxyphenyl)methyl]oxan-4-amine | ~237.3 | ~2.1 | Methoxyphenylmethyl, oxane |
| Etazene | ~381.5 | ~4.2 | Ethoxyphenylmethyl, benzimidazole |
| N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine | ~279.3 | ~1.9 | Methoxyphenyl, dioxane, methyl |
Key Trends :
- Ethoxy groups increase lipophilicity compared to methoxy analogs.
- Benzimidazole derivatives (e.g., Etazene) exhibit higher logP values due to aromaticity and alkyl side chains.
Biological Activity
N-[(4-ethoxyphenyl)methyl]oxan-4-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features an oxan ring, which contributes to its structural uniqueness. The ethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways. For instance, it has been suggested that similar compounds can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, thereby affecting cell proliferation .
- Receptor Binding : this compound may also interact with G protein-coupled receptors (GPCRs), modulating signaling pathways that influence physiological responses such as inflammation and pain perception .
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells while sparing normal cells. This selective toxicity is crucial for developing effective cancer therapies .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- In Vitro Studies : A study examining similar oxan derivatives found significant inhibition of cancer cell lines, suggesting that modifications to the oxan structure can enhance anticancer efficacy .
- Molecular Docking Studies : Computational analyses indicate strong binding affinities for various biological targets, supporting the hypothesis that this compound can effectively modulate enzyme activity .
- Toxicity Assessments : Toxicological evaluations have shown low cytotoxicity at therapeutic doses, making it a candidate for further development in pharmaceutical applications .
Comparative Analysis
A comparison table highlighting the biological activities of this compound versus other related compounds can provide clarity on its efficacy.
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | Significant | Yes |
| 5-chloro-2-hydroxybenzamide Analogues | High | Moderate | Yes |
| Pyrido[2,3-d]pyrimidine Derivatives | Very High | Low | Yes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
